molecular formula C15H11FN2O2 B1587440 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one CAS No. 351003-09-3

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Cat. No.: B1587440
CAS No.: 351003-09-3
M. Wt: 270.26 g/mol
InChI Key: ZFMHDLXJLIJMEW-UHFFFAOYSA-N
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Description

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is a complex organic compound with the molecular formula C15H11FN2O2 and a molecular weight of 270.26 g/mol. This compound belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. The presence of the fluorine atom and hydroxyl group on the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and o-phenylenediamine, are subjected to a condensation reaction in the presence of a suitable acid catalyst.

  • Cyclization: The resulting intermediate undergoes cyclization under controlled temperature and pressure conditions to form the benzodiazepine core structure.

  • Oxidation: The final step involves the oxidation of the intermediate to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involving the fluorine atom or hydroxyl group can be carried out using various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including binding to specific receptors or enzymes.

  • Medicine: Investigated for its pharmacological properties, such as sedative or anxiolytic effects.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one exerts its effects involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic properties.

Comparison with Similar Compounds

  • Diazepam: A well-known benzodiazepine with similar sedative properties.

  • Alprazolam: Another benzodiazepine used for its anxiolytic effects.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with some overlapping applications in anxiety treatment.

Uniqueness: 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is unique due to its specific fluorine and hydroxyl substitutions, which may confer different pharmacological properties compared to other benzodiazepines.

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHDLXJLIJMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425402
Record name 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-09-3
Record name 4-(5-Fluoro-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
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Reactant of Route 6
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